![molecular formula C15H26ClN B6361710 Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride CAS No. 1240567-11-6](/img/structure/B6361710.png)

Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve multistep synthesis. For example, a reaction involving nitration, conversion from the nitro group to an amine, and bromination could be used .Molecular Structure Analysis

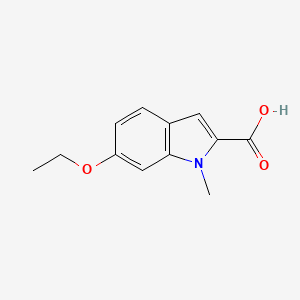

The molecular formula of this compound is C15H26ClN . The structure includes a butyl group, a phenyl group, a methyl group, an amine group, and a hydrochloride group .Scientific Research Applications

Polymer Stabilization

A study by Rapta et al. (2009) discussed the oxidation properties of antioxidants based on N,N'-substituted p-phenylenediamines, which are crucial in the rubber industry. This research is relevant because it explores the stability and degradation mechanisms of polymers, which could indirectly relate to compounds with similar structural features like Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride. Their findings reveal how various substitutions on the phenyl ring affect the oxidation process, providing insights into designing more efficient antioxidants for polymer applications (Rapta et al., 2009).

Corrosion Inhibition

Boughoues et al. (2020) synthesized four amine derivative compounds, including those with structures resembling this compound, to evaluate their performance as corrosion inhibitors for mild steel in HCl medium. This study highlights the importance of structural modifications in enhancing corrosion inhibition efficiency, which is essential for protecting industrial materials (Boughoues et al., 2020).

Advances in Organic Synthesis

Research on the reactivity of N,N-Butyl-decamethylferrocenyl-amine at liquid | liquid interfaces by Kelly et al. (2010) provides insights into electrochemically driven anion transfer versus pH-driven proton transfer. This study, although not directly related to this compound, involves the synthesis and application of complex amines, underscoring the potential of such compounds in developing new synthetic methodologies and sensors (Kelly et al., 2010).

Properties

IUPAC Name |

N-[[4-(2-methylpropyl)phenyl]methyl]butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N.ClH/c1-4-5-10-16-12-15-8-6-14(7-9-15)11-13(2)3;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRUIAGZCCGDMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=C(C=C1)CC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)

![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)

![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)

![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)

![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)

amine hydrochloride](/img/structure/B6361692.png)

amine hydrochloride](/img/structure/B6361697.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)

![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)